1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include alkyl halides and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazoline derivatives, while reduction yields tetrahydroquinazoline derivatives .
Scientific Research Applications
1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its structural similarity to bioactive molecules.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione can be compared with other similar compounds, such as:
Quinazoline: Known for its anticancer properties.
Tetrahydroquinazoline: Exhibits diverse biological activities.
Isoquinoline: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-benzylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-12-8-4-5-9-13(12)17(15(19)16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQMJAZUHSAOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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